molecular formula C11H6F3NO B1310642 2-(Trifluoromethyl)quinoline-4-carbaldehyde CAS No. 78946-17-5

2-(Trifluoromethyl)quinoline-4-carbaldehyde

Cat. No.: B1310642
CAS No.: 78946-17-5
M. Wt: 225.17 g/mol
InChI Key: YORNOUOCXCQZJB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinoline-4-carbaldehyde is a useful research compound. Its molecular formula is C11H6F3NO and its molecular weight is 225.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Quinoline Derivatives in Medicinal Chemistry

Quinoline and its derivatives, including 2-(Trifluoromethyl)quinoline-4-carbaldehyde, have been extensively studied in medicinal chemistry due to their broad spectrum of biological activities. These compounds serve as crucial scaffolds in the development of pharmaceuticals and are integral to the synthesis of compounds with antimalarial, antibacterial, antifungal, and anticancer properties. For instance, the quinoline nucleus has been incorporated into compounds that have shown significant antiparasitic and insecticidal activities, highlighting its versatility and importance in drug development processes (Shang et al., 2018).

Corrosion Inhibition Properties

Beyond their biological applications, quinoline derivatives have found use as corrosion inhibitors. These compounds exhibit good effectiveness against metallic corrosion, thanks to their ability to adsorb on metallic surfaces and form stable chelating complexes. This makes them valuable in protecting industrial equipment and structures from the detrimental effects of corrosion, thus extending their service life and maintaining their integrity (Verma et al., 2020).

Optoelectronic Materials Development

Quinoline derivatives are also prominent in the field of optoelectronic materials. Their incorporation into π-extended conjugated systems has been explored for the creation of novel materials with potential applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The unique properties of these compounds, such as their excellent π–π stacking ability and electron deficiency, make them ideal candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices, showcasing their versatility beyond pharmaceutical applications (Lipunova et al., 2018).

Environmental and Degradation Studies

Quinoline compounds are not without their challenges, particularly in terms of their environmental impact. The degradation of quinoline, a critical concern due to its use in various industries, poses a serious threat to both human health and the ecological environment. Research has focused on improving the efficiency of quinoline degradation techniques to mitigate its carcinogenic, teratogenic, and mutagenic effects. This includes exploring the mechanisms of various degradation methods, particularly biodegradation, to achieve efficient removal and minimize environmental damage (Luo et al., 2020).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H317, H319, and H335, indicating that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280 and P305+P351+P338, suggesting that protective gloves/protective clothing/eye protection/face protection should be worn, and that if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

2-(trifluoromethyl)quinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)10-5-7(6-16)8-3-1-2-4-9(8)15-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORNOUOCXCQZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456646
Record name 2-(trifluoromethyl)quinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78946-17-5
Record name 2-(trifluoromethyl)quinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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